4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole
Description
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a pyrrolidine-carbonyl moiety at position 2. The pyrrolidine ring is further substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-13(7-17-22-10)16(19)18-5-4-12(8-18)11-2-3-14-15(6-11)21-9-20-14/h2-3,6-7,12H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAHUWLAMYPKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrrolidine ring, and finally the construction of the oxazole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
- The oxazole ring in this compound may also contribute to its ability to disrupt cancer cell signaling pathways.
- Neuroprotective Effects
- Antimicrobial Activity
Pharmacological Insights
- Tyrosine Kinase Inhibition
- Pharmacokinetics and Bioavailability
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with 3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole (Emrusolmine)
Key Structural Differences :
- Core Heterocycle : Emrusolmine contains a pyrazole ring, whereas the target compound features a 1,2-oxazole ring. Pyrazoles are aromatic five-membered rings with two adjacent nitrogen atoms, while oxazoles include one oxygen and one nitrogen atom, conferring distinct electronic properties and reactivity .
- Substituents: Emrusolmine has a 3-bromophenyl group at position 5, while the target compound substitutes position 4 with a pyrrolidine-carbonyl group and position 5 with a methyl group.
Functional Implications :
- The target compound’s biological activity remains uncharacterized in the evidence, but its benzodioxol group may similarly target neurological pathways.
Comparison with Pyrazole-Based Pesticides (e.g., Fipronil, Ethiprole)
Structural Contrasts :
- Heterocycle : Fipronil and ethiprole are pyrazole derivatives with trifluoromethyl and sulfinyl groups, respectively . The target compound’s oxazole core lacks the electron-withdrawing substituents seen in these pesticides, which are critical for insecticidal activity.
- Bioactivity : Pyrazole pesticides act as GABA receptor antagonists. The oxazole moiety in the target compound may confer different target specificity due to altered electronic properties.
Comparison with Multi-Component Reaction Products (e.g., Pyranopyrazole-Oxazine Derivatives)
Discussion of Structural and Methodological Insights
- Crystallographic Validation : Tools like SHELXL and ORTEP are critical for resolving the stereochemistry of such complex heterocycles, as seen in the refinement and visualization processes described in and .
- Heterocycle Impact : The oxazole’s reduced basicity compared to pyrazole could improve metabolic stability but may limit hydrogen-bonding interactions in biological targets.
Biological Activity
4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidine ring, a benzodioxole moiety, and an oxazole ring. Its molecular formula is with a molecular weight of approximately 299.32 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 31.25 µg/mL, indicating promising antibacterial activity .
Antidiabetic Effects
In a study focusing on the antidiabetic potential of benzodioxole derivatives, certain compounds demonstrated remarkable inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The IC50 values for these inhibitors were found to be as low as 2.57 µg/mL, suggesting that similar structural analogs may offer therapeutic benefits in managing diabetes .
Antitumor Activity
Compounds featuring the benzodioxole structure have also been evaluated for their antitumor properties. Research involving human tumor cell lines revealed that certain derivatives exhibited potent cytotoxic effects. For example, compounds structurally related to this compound showed significant inhibition of cell proliferation in several cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways suggests its role in modulating biochemical processes related to disease states.
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives may influence oxidative stress levels within cells, contributing to their antitumor and antimicrobial effects.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
